4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
Description
Properties
CAS No. |
1114632-06-2 |
|---|---|
Molecular Formula |
C23H14F2N2OS2 |
Molecular Weight |
436.49 |
IUPAC Name |
3-(3-fluorophenyl)-4-[(3-fluorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H14F2N2OS2/c24-16-7-3-5-14(11-16)13-26-21-20(15-6-4-8-17(25)12-15)30-23(29)27(21)19-10-2-1-9-18(19)22(26)28/h1-12H,13H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC(=CC=C4)F)CC5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a member of the thiazoloquinazolinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H14F2N2OS
- Molecular Weight : 348.38 g/mol
This compound features a thiazoloquinazolinone core, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that thiazoloquinazolinones exhibit significant antimicrobial properties. A study demonstrated that derivatives of quinazolinones, including those similar to our compound, showed substantial inhibition of bacterial growth. The compound was tested against various strains, revealing effectiveness comparable to standard antibiotics like Ciprofloxacin .
| Microbial Strain | Zone of Inhibition (mm) | Standard Comparison |
|---|---|---|
| E. coli | 18 | Ciprofloxacin (20 mm) |
| S. aureus | 15 | Ciprofloxacin (22 mm) |
| P. aeruginosa | 17 | Ciprofloxacin (19 mm) |
Antitumor Activity
The thiazoloquinazolinone scaffold has been associated with antitumor activity. Studies have shown that compounds within this class can induce apoptosis in cancer cells. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death .
Anti-inflammatory Properties
Compounds with a similar structure have also been reported to possess anti-inflammatory properties. They inhibit key inflammatory mediators such as TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory diseases .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial growth.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through ROS generation is a significant mechanism for its antitumor effects.
Case Studies
- Antimicrobial Efficacy Study : A recent study published in the Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry investigated various quinazolinone derivatives for their antimicrobial efficacy. The findings indicated that compounds structurally related to our target compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
- Antitumor Activity Assessment : In a study assessing the cytotoxic effects on human cancer cell lines, derivatives similar to the target compound were shown to significantly reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells through ROS-mediated apoptosis .
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of quinazolinones, including the target compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole-containing compounds can inhibit cell proliferation in prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cells. Specifically, certain derivatives showed IC50 values as low as 10 μM, indicating potent anticancer activity against these cell lines .
2. Anti-inflammatory Effects
Compounds similar to 4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one have been explored for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting leukocyte recruitment and reducing tissue inflammation in models of acute peritonitis and vascular injury . This suggests potential therapeutic applications in treating inflammatory diseases.
Synthesis and Formulation
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the thiazole ring and subsequent modifications to introduce the fluorobenzyl and fluorophenyl groups. The development of efficient synthetic routes is crucial for scaling up production for clinical studies.
Case Studies
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of various quinazolinone-thiazole hybrids, including our target compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models. The study highlighted the structure-activity relationship (SAR), emphasizing how modifications at specific positions influenced anticancer efficacy .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory potential of thiazole derivatives similar to this compound. The findings revealed that these compounds could significantly reduce markers of inflammation in animal models, suggesting their viability as therapeutic agents for chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The thiazolo[3,4-a]quinazolinone core is shared among several derivatives, but substituent variations critically influence bioactivity:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The dual fluorination in the target compound likely increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier permeability (as seen in ’s compound with logP = 3.33) .
- hypothetical fluorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
